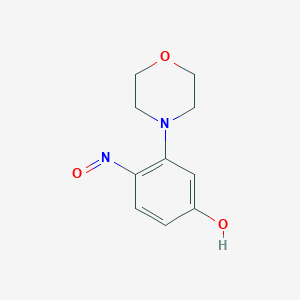![molecular formula C22H29N3O2S B11057338 1-cycloheptyl-6-methyl-4-[4-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11057338.png)
1-cycloheptyl-6-methyl-4-[4-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOHEPTYL-4-(4-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound that belongs to the class of pyrazolothiazine derivatives This compound is characterized by its unique structure, which includes a cycloheptyl ring, an isopropoxyphenyl group, and a dihydropyrazolothiazine core
Preparation Methods
The synthesis of 1-CYCLOHEPTYL-4-(4-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated ketone to form the pyrazole ring.
Thiazine ring formation: The pyrazole intermediate is then reacted with a thioamide derivative under acidic conditions to form the thiazine ring.
Cycloheptyl and isopropoxyphenyl group introduction:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-CYCLOHEPTYL-4-(4-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-CYCLOHEPTYL-4-(4-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-CYCLOHEPTYL-4-(4-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with DNA or proteins, affecting cellular processes and exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-CYCLOHEPTYL-4-(4-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can be compared with other similar compounds, such as:
1-CYCLOHEXYL-4-(4-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE: This compound has a cyclohexyl group instead of a cycloheptyl group, which may affect its chemical and biological properties.
1-CYCLOPENTYL-4-(4-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE: This compound has a cyclopentyl group, which may result in different steric and electronic effects compared to the cycloheptyl derivative.
1-CYCLOHEPTYL-4-(4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE: This compound has a methoxy group instead of an isopropoxy group, which may influence its reactivity and biological activity.
The uniqueness of 1-CYCLOHEPTYL-4-(4-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H29N3O2S |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
1-cycloheptyl-6-methyl-4-(4-propan-2-yloxyphenyl)-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C22H29N3O2S/c1-14(2)27-18-12-10-16(11-13-18)20-19-21(23-15(3)28-20)25(24-22(19)26)17-8-6-4-5-7-9-17/h10-14,17,20H,4-9H2,1-3H3,(H,24,26) |
InChI Key |
JXPMENBBNBHPKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC=C(C=C3)OC(C)C)C(=O)NN2C4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11057269.png)
![3-(2,5-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057276.png)
![1-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]-3-phenylurea](/img/structure/B11057277.png)
![9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B11057281.png)
![({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B11057292.png)
![9-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11057296.png)
![3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone](/img/structure/B11057299.png)

![7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B11057307.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B11057316.png)
![4-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(phenylcarbonyl)-1,2-oxazole-3-carboxamide](/img/structure/B11057320.png)
![N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}quinoline-8-sulfonamide](/img/structure/B11057321.png)
![5-[(4-benzylpiperazin-1-yl)sulfonyl]-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11057326.png)
